molecular formula C8H7IO2 B1504799 2-Iodo-6-methoxybenzaldehyde CAS No. 5025-59-2

2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799
CAS No.: 5025-59-2
M. Wt: 262.04 g/mol
InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2. It is a yellow crystalline solid commonly used in organic synthesis and medicinal chemistry . The compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzaldehyde core, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxybenzaldehyde typically involves the iodination of 6-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-6-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxybenzaldehyde depends on its specific application. In organic synthesis, the compound acts as an electrophile in various substitution reactions. The iodine atom enhances the electrophilicity of the benzaldehyde core, facilitating reactions with nucleophiles. In biological systems, the compound can interact with enzymes and other proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-6-methoxybenzaldehyde is unique due to the combination of the iodine atom and the methoxy group, which imparts distinct reactivity and properties. The presence of iodine makes the compound highly electrophilic, facilitating various substitution reactions. The methoxy group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAUUWTZEOYENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680059
Record name 2-Iodo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-59-2
Record name 2-Iodo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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